molecular formula C10H7BrF3NO3S B14039823 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14039823
M. Wt: 358.13 g/mol
InChI Key: LFIQWPBVKHICMQ-UHFFFAOYSA-N
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Description

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one is a halogenated aromatic ketone featuring a propan-2-one backbone substituted with a bromine atom at the 1-position and a 5-nitro-2-(trifluoromethylthio)phenyl group at the 3-position. This compound is structurally characterized by the presence of strong electron-withdrawing groups (EWGs), including the nitro (-NO₂) and trifluoromethylthio (-SCF₃) moieties, which significantly influence its electronic properties and reactivity. The bromine atom enhances electrophilicity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals .

For example, 1-Bromo-3-(2,4-dichlorophenyl)propan-2-one was synthesized via NBS-mediated bromination in dichloromethane, achieving a 19% yield after purification . Similar methods involving halogenation agents like bromine (Br₂) or NBS are likely applicable to the target compound .

Properties

Molecular Formula

C10H7BrF3NO3S

Molecular Weight

358.13 g/mol

IUPAC Name

1-bromo-3-[5-nitro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3NO3S/c11-5-8(16)4-6-3-7(15(17)18)1-2-9(6)19-10(12,13)14/h1-3H,4-5H2

InChI Key

LFIQWPBVKHICMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)CBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: 1-Bromo-3-nitro-5-(trifluoromethyl)benzene

A critical intermediate in the synthesis of the target compound is 1-bromo-3-nitro-5-(trifluoromethyl)benzene , which can be prepared via bromination of nitrobenzotrifluoride in sulfuric acid:

Step Reagents & Conditions Yield Notes
Bromination Nitrobenzotrifluoride (0.1 mol), bromine (0.1 mol), concentrated sulfuric acid, 60-70°C, 14 h 91.8% Reaction monitored by TLC, product isolated by washing with NaOH and saturated salt water, distillation at 0.71 mbar and 70-80°C yields pale yellow liquid
  • NMR data confirms substitution pattern: 1H NMR (400 MHz, CDCl3) δ 8.11–8.59 ppm (multiplets for aromatic protons).

Introduction of the Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic substitution or copper-catalyzed coupling reactions involving sodium methanesulfinate or related reagents:

Step Reagents & Conditions Yield Notes
Copper(I)-catalyzed substitution 1-Bromo-3-nitro-5-(trifluoromethyl)benzene, sodium methanesulfinate, CuI, L-proline, NaOH, DMSO, 100°C, 15 h, N2 atmosphere 33.3% Product purified by flash chromatography; reaction requires inert atmosphere to prevent oxidation

This step installs the trifluoromethylthio substituent at the aromatic ring, crucial for the final compound’s properties.

Formation of the Propan-2-one Side Chain

The propan-2-one (acetyl) side chain at the 3-position of the aromatic ring is introduced via alkylation or acylation reactions:

  • While direct literature on this exact step for this compound is limited in the provided data, analogous ketone formation often involves Friedel–Crafts acylation or nucleophilic substitution using α-bromo ketones.

  • A plausible route involves reacting the bromo-substituted aromatic intermediate with a suitable propan-2-one derivative or via palladium-catalyzed cross-coupling with an acetyl-containing reagent.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are frequently employed to assemble complex substituted aromatic ketones:

Step Reagents & Conditions Yield Notes
Suzuki coupling 1-Bromo-3-nitro-5-(trifluoromethyl)benzene, boronate ester derivatives, Pd(PPh3)4, NaHCO3, 1,4-dioxane, 120°C, 1.5–6 h 47–82.8% Purification by flash chromatography; reaction conditions vary with catalyst and solvents; yields depend on substrate and reaction time

This method allows the introduction of various substituents on the aromatic ring or side chain, facilitating the construction of the propan-2-one moiety.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Product/Intermediate Notes
1 Bromination of nitrobenzotrifluoride Bromine, H2SO4, 60-70°C, 14 h 91.8 1-Bromo-3-nitro-5-(trifluoromethyl)benzene TLC monitored, distillation purification
2 Copper(I)-catalyzed trifluoromethylthio introduction CuI, L-proline, NaOH, sodium methanesulfinate, DMSO, 100°C, 15 h, N2 33.3 Aromatic trifluoromethylthio derivative Requires inert atmosphere, flash chromatography purification
3 Palladium-catalyzed cross-coupling (Suzuki) Pd(PPh3)4 or Pd(dppf)Cl2, NaHCO3 or K2CO3, 1,4-dioxane or DMF, 80-120°C, 1.5–6 h 47–82.8 Functionalized aromatic ketone intermediates Flash chromatography purification, reaction time and catalyst loading affect yield

Detailed Research Findings and Notes

  • The bromination step is highly efficient with yields close to 92%, indicating a robust method for introducing bromine selectively on the nitro-trifluoromethylbenzene ring.

  • The copper-catalyzed introduction of the trifluoromethylthio group is less efficient (~33% yield), likely due to the sensitivity of the reagents and the need for inert atmosphere to prevent side reactions.

  • Palladium-catalyzed Suzuki coupling provides a versatile and relatively high-yielding method for assembling the aromatic ketone framework, with yields up to 82.8% under optimized conditions.

  • Reaction conditions such as temperature, solvent choice, catalyst type, and reaction time critically influence product yields and purity.

  • Purification is typically achieved by flash chromatography using silica gel with ethyl acetate and petroleum ether mixtures.

  • Analytical data including 1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom and nitro group play crucial roles in its reactivity, allowing it to participate in substitution and reduction reactions. The trifluoromethylthio group enhances its stability and reactivity under specific conditions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Phenyl Ring Key Functional Groups Electron Effects
Target Compound 5-Nitro, 2-(trifluoromethylthio) -Br, -NO₂, -SCF₃ Strong EWGs enhance electrophilicity
1-Bromo-3-(2,4-dichlorophenyl)propan-2-one 2,4-Dichloro -Br, -Cl Moderate EWGs (Cl)
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-Trifluoromethyl -CF₃ Strong EWG (-CF₃)
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one 4-Methyl, 3-phenyl (chalcone derivative) -Br, -CH₃, conjugated enone Electron-donating (-CH₃)
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-Chloro, 2-methoxy -Cl, -OCH₃, -CF₃ Mixed EWG/EDG effects
(E)-1-[(5-Bromo-2-methoxy)phenyl]-3-(2,5-dihydroxyphenyl)-2-propene-1-one 5-Bromo-2-methoxy, 2,5-dihydroxy -Br, -OCH₃, -OH EDG (-OCH₃, -OH)

Key Observations :

  • The target compound’s 5-nitro and -SCF₃ groups create a highly electron-deficient aromatic ring, favoring electrophilic reactivity and stability toward nucleophilic attack compared to chloro or methoxy-substituted analogs .
  • Trifluoromethylthio (-SCF₃) is a stronger EWG than trifluoromethyl (-CF₃) due to the electron-withdrawing inductive effect of sulfur .

Key Findings :

  • The target compound’s bulky substituents (-NO₂ and -SCF₃) likely reduce bromination efficiency compared to less hindered analogs like 5-Bromo-3-methyl-2(5H)-furanone (90% yield) .
  • NBS is preferred over Br₂ for regioselectivity, as Br₂ may lead to over-bromination (e.g., dibrominated byproducts in chalcone derivatives) .

Physicochemical and Application Comparisons

  • Solubility : The nitro and -SCF₃ groups increase hydrophobicity, making the target compound less soluble in polar solvents compared to hydroxyl- or methoxy-substituted analogs (e.g., compound 21 in ).
  • Thermal Stability : Strong EWGs enhance thermal stability, as seen in trifluoromethyl-substituted propan-2-ones used in high-temperature pharmaceutical syntheses .
  • Applications :
    • Pharmaceutical Intermediates : The target compound’s electron-deficient structure is ideal for synthesizing kinase inhibitors or anti-inflammatory agents, similar to 1-(3-(trifluoromethyl)phenyl)propan-2-one in fenfluramine production .
    • Agrochemicals : Brominated propan-2-ones serve as precursors for herbicides, with the -SCF₃ group improving pesticidal activity .

Biological Activity

1-Bromo-3-(5-nitro-2-(trifluoromethylthio)phenyl)propan-2-one, with CAS number 1804252-19-4, is a brominated ketone that has garnered attention for its potential biological activities. The compound's unique structure, featuring a trifluoromethylthio group and a nitro group, suggests various mechanisms of action that may contribute to its efficacy in medicinal chemistry.

  • Molecular Formula : C10H7BrF3NO3S
  • Molecular Weight : 358.13 g/mol
  • Structural Formula :
    O=C(CBr)Cc1cc([N+](=O)[O])ccc1SC(F)(F)FO=C(CBr)Cc1cc([N^+](=O)[O^-])ccc1SC(F)(F)F

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The presence of the nitro group is known to enhance the antimicrobial properties of compounds. Studies have shown that similar structures exhibit significant activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Inhibition of Enzymatic Activity : The trifluoromethylthio group can influence the lipophilicity and reactivity of the compound, potentially allowing it to interact with key enzymes involved in metabolic pathways. This interaction may lead to inhibition of critical processes within microbial cells .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways .

Biological Activity Data

A summary of biological activities and findings related to this compound is presented in Table 1.

Activity Description Reference
AntimicrobialActive against MRSA and other bacterial strains; MIC values range from 0.25–64 µg/mL
CytotoxicityExhibits cytotoxic effects on various cancer cell lines; selectivity index >10
Enzymatic InhibitionPotential inhibition of key metabolic enzymes; specific targets under investigation

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives similar to this compound showed potent activity against MRSA strains, with minimal inhibitory concentrations indicating effectiveness against multidrug-resistant bacteria. This positions the compound as a candidate for further development in treating resistant infections.
  • Cytotoxicity in Cancer Research : Research exploring the cytotoxic properties revealed that compounds with similar structural features induced apoptosis in cancer cell lines, suggesting potential for therapeutic applications in oncology.
  • Enzyme Inhibition Studies : Investigations into the enzymatic inhibition properties have shown promise in targeting key metabolic pathways in pathogens, which could lead to novel antimicrobial agents.

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